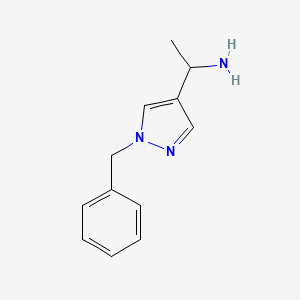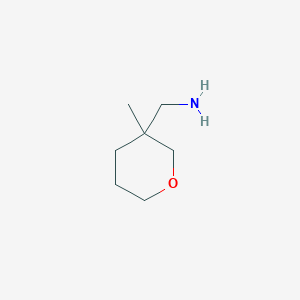![molecular formula C8H8F3N B1529349 Méthyl[(3,4,5-trifluorophényl)méthyl]amine CAS No. 1340036-03-4](/img/structure/B1529349.png)
Méthyl[(3,4,5-trifluorophényl)méthyl]amine
Vue d'ensemble
Description
Methyl[(3,4,5-trifluorophenyl)methyl]amine is a chemical compound characterized by a trifluorophenyl group attached to a methylamine moiety
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Nucleophilic Substitution: The synthesis can start with 3,4,5-trifluorobenzyl bromide, which undergoes nucleophilic substitution with methylamine to form the target compound.
Reductive Amination: Another method involves the reductive amination of 3,4,5-trifluorobenzaldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding nitro compound.
Reduction: Reduction reactions can convert the trifluorophenyl group to a less fluorinated derivative.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used, often in the presence of a base.
Major Products Formed:
Oxidation: Trifluorophenyl nitro compounds.
Reduction: Less fluorinated phenyl derivatives.
Substitution: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl[(3,4,5-trifluorophenyl)methyl]amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluorophenyl group.
Mécanisme D'action
The mechanism by which Methyl[(3,4,5-trifluorophenyl)methyl]amine exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluorophenyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties.
Comparaison Avec Des Composés Similaires
Methyl(2,4,5-trifluorophenyl)methylamine: Similar structure but different position of fluorine atoms.
Methyl(3,4-difluorophenyl)methylamine: Fewer fluorine atoms, leading to different chemical properties.
Methyl(3,4,5-trichlorophenyl)methylamine: Chlorine atoms instead of fluorine, affecting reactivity and stability.
Uniqueness: Methyl[(3,4,5-trifluorophenyl)methyl]amine stands out due to the trifluorophenyl group, which imparts unique electronic and steric properties compared to its analogs
This comprehensive overview highlights the significance of Methyl[(3,4,5-trifluorophenyl)methyl]amine in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
Propriétés
IUPAC Name |
N-methyl-1-(3,4,5-trifluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-12-4-5-2-6(9)8(11)7(10)3-5/h2-3,12H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKFLJLKMQIDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1529277.png)
![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1529278.png)

![[1-(2-methoxyethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1529284.png)

![3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B1529288.png)

